

# spectroscopic data (NMR, IR, MS) of 2-(Piperazin-1-yl)thiazole hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Piperazin-1-yl)thiazole hydrochloride

**Cat. No.:** B1592647

[Get Quote](#)

## An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)thiazole Hydrochloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of **2-(Piperazin-1-yl)thiazole hydrochloride** (CAS No. 209733-13-1). This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including antipsychotic and antidepressant drugs.<sup>[1]</sup> A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and stability during the drug discovery and development process.

While a complete set of publicly available, peer-reviewed spectra for this specific salt is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Analysis

**2-(Piperazin-1-yl)thiazole hydrochloride** possesses a thiazole ring linked at the 2-position to a piperazine moiety. The hydrochloride salt form ensures solubility in polar solvents, a common practice for amine-containing pharmaceuticals. The molecular formula is  $C_7H_{12}ClN_3S$ , corresponding to a molecular weight of 205.71 g/mol .<sup>[2]</sup>

For the purpose of spectroscopic analysis, the key structural features are:

- The aromatic thiazole ring with two distinct proton environments (H-4 and H-5).
- The saturated piperazine ring with two chemically different methylene (-CH<sub>2</sub>-) groups due to their proximity to the electron-withdrawing thiazole ring.
- The protonated secondary amine within the piperazine ring and the associated counter-ion (Cl<sup>-</sup>).

Figure 1: Structure of **2-(Piperazin-1-yl)thiazole Hydrochloride** with key atoms labeled for NMR correlation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the hydrochloride salt, a polar deuterated solvent such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub> is recommended. The data presented here are predicted for a DMSO-d<sub>6</sub> solution, which avoids the exchange of the N-H protons.

### Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Accurately weigh 5-10 mg of **2-(Piperazin-1-yl)thiazole hydrochloride** and dissolve it in ~0.7 mL of DMSO-d<sub>6</sub>.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire a standard proton spectrum at 25 °C. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm.

### Predicted <sup>1</sup>H NMR Data

Label	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H-a	~9.50 (broad s)	Broad Singlet	2H	-	Piperazine N <sup>+</sup> H <sub>2</sub>
H-b	~7.25	Doublet	1H	J ≈ 3.6 Hz	Thiazole H-4
H-c	~6.95	Doublet	1H	J ≈ 3.6 Hz	Thiazole H-5
H-d	~3.60	Triplet (broad)	4H	J ≈ 5.0 Hz	Piperazine - CH <sub>2</sub> - (adjacent to Thiazole)
H-e	~3.20	Triplet (broad)	4H	J ≈ 5.0 Hz	Piperazine - CH <sub>2</sub> - (adjacent to N <sup>+</sup> H <sub>2</sub> )

## Interpretation and Expertise

- Thiazole Protons (H-b, H-c): The protons on the thiazole ring are expected in the aromatic region. Based on data for unsubstituted thiazole, H-4 and H-5 appear as doublets due to coupling with each other.<sup>[3]</sup> The electron-donating piperazine group at C-2 will shield these protons, shifting them upfield compared to the parent thiazole. Their characteristic doublet pattern with a coupling constant of ~3.6 Hz is a key identifier for this ring system.
- Piperazine Protons (H-d, H-e): The piperazine ring will exhibit two distinct signals. The four protons (H-d) on the carbons attached to the thiazole are deshielded by the aromatic ring's electronegativity and appear further downfield (~3.60 ppm). The other four protons (H-e) are adjacent to the protonated nitrogen, which also deshields them, but to a lesser extent, placing them around ~3.20 ppm. These signals are often broadened due to conformational exchange and nitrogen's quadrupolar moment.
- Ammonium Protons (H-a): The two protons on the positively charged nitrogen will appear as a very broad singlet significantly downfield (~9.50 ppm) in DMSO-d<sub>6</sub>. The broadness is due

to chemical exchange and quadrupolar coupling. In D<sub>2</sub>O, this signal would disappear due to rapid exchange with the solvent.

## Experimental Protocol: <sup>13</sup>C NMR

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring on the carbon channel (~100 MHz).
- Data Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
- Processing: Process the data similarly to the <sup>1</sup>H spectrum, referencing the DMSO-d<sub>6</sub> solvent peak at  $\delta$  39.52 ppm.

## Predicted <sup>13</sup>C NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~168.0	Thiazole C-2 (attached to N)
~138.5	Thiazole C-4
~110.0	Thiazole C-5
~48.0	Piperazine -CH <sub>2</sub> - (adjacent to Thiazole)
~43.5	Piperazine -CH <sub>2</sub> - (adjacent to N <sup>+</sup> H <sub>2</sub> )

## Interpretation and Expertise

- Thiazole Carbons: The C-2 carbon, directly attached to three heteroatoms (two nitrogens and a sulfur), is the most deshielded and appears furthest downfield (~168.0 ppm). The C-4 and C-5 carbons appear in the aromatic region, with their specific shifts influenced by the piperazine substituent.<sup>[4]</sup>
- Piperazine Carbons: The chemical shifts for the piperazine carbons are predicted based on the known value for piperazine itself (~45 ppm) and the electronic effects of the substituents.

[5] The carbons adjacent to the electron-withdrawing thiazole ring (C-d) are expected to be slightly more deshielded than those adjacent to the protonated nitrogen (C-e).

## Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.

### Experimental Protocol: ATR-IR

- Sample Preparation: Place a small, solid sample of **2-(Piperazin-1-yl)thiazole hydrochloride** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Processing: A background spectrum is automatically subtracted from the sample spectrum.

### Predicted Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100 - 2700	Strong, Broad	$\text{N}^+-\text{H}$ stretch from the secondary ammonium salt
~3050	Medium	Aromatic C-H stretch (Thiazole)
~2950 - 2850	Medium	Aliphatic C-H stretch (Piperazine)
~1600	Medium	$\text{C}=\text{N}$ stretch of the Thiazole ring
~1520	Medium	$\text{C}=\text{C}$ stretch of the Thiazole ring
~1250	Strong	C-N stretch (Aryl-N and Aliphatic-N)

## Interpretation and Expertise

- **N<sup>+</sup>-H Stretch:** The most prominent and diagnostic feature will be a very broad and strong absorption band in the 3100-2700 cm<sup>-1</sup> region. This is characteristic of an ammonium salt and is a clear indicator of the hydrochloride form of the compound.
- **C-H Stretches:** Sharp, medium-intensity peaks just above 3000 cm<sup>-1</sup> correspond to the C-H bonds on the thiazole ring, while those just below 3000 cm<sup>-1</sup> are from the piperazine C-H bonds.
- **Thiazole Ring Vibrations:** The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1500 cm<sup>-1</sup> fingerprint region.
- **C-N Stretches:** Strong absorptions corresponding to the C-N bonds of the piperazine and its connection to the thiazole ring will be present in the 1300-1200 cm<sup>-1</sup> range.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for this hydrochloride salt, as it is a soft ionization technique suitable for polar, pre-charged molecules.

## Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
- **Instrumentation:** Introduce the sample into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Acquisition:** Acquire the spectrum in positive ion mode. The instrument will detect the protonated free base [M+H]<sup>+</sup>.
- **Tandem MS (MS/MS):** To study fragmentation, the [M+H]<sup>+</sup> ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

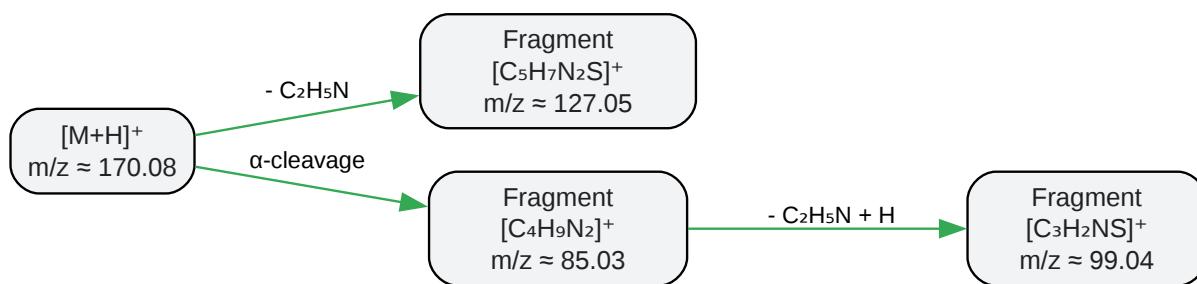
## Predicted Mass Spectrometry Data

The mass spectrum will not show the intact salt (205.71 amu). Instead, it will show the protonated free base, which has a molecular formula of  $C_7H_{11}N_3S$  and a monoisotopic mass of 169.07 g/mol .[\[6\]](#)

m/z (mass-to-charge)	Assignment
~170.08	$[M+H]^+$ , Protonated molecular ion of the free base ( $C_7H_{12}N_3S^+$ )
~127.05	$[M+H - C_2H_5N]^+$ , Loss of an ethylenimine fragment from piperazine
~99.04	$[M+H - C_4H_7N_2]^+$ , Thiazole ring fragment
~85.03	$[C_4H_9N_2]^+$ , Piperazine ring fragment after alpha-cleavage

## Proposed Fragmentation Pathway

The primary fragmentation of piperazine derivatives involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[\[7\]](#) For 2-(piperazin-1-yl)thiazole, the fragmentation of the  $[M+H]^+$  ion would likely proceed via cleavage of the piperazine ring.



[Click to download full resolution via product page](#)

Figure 2: A simplified, plausible fragmentation pathway for the protonated molecular ion of 2-(piperazin-1-yl)thiazole.

## Summary and Conclusion

The structural confirmation of **2-(Piperazin-1-yl)thiazole hydrochloride** can be confidently achieved through a combination of spectroscopic techniques.

- $^1\text{H}$  NMR will confirm the presence and connectivity of the thiazole and piperazine protons, with characteristic doublets for the thiazole ring and two distinct signals for the piperazine methylenes.
- $^{13}\text{C}$  NMR will verify the carbon skeleton, most notably the highly deshielded C-2 of the thiazole ring.
- IR Spectroscopy will provide definitive evidence of the ammonium salt functional group through its characteristic broad  $\text{N}^+-\text{H}$  stretching band.
- Mass Spectrometry (ESI+) will confirm the molecular weight of the free base via the  $[\text{M}+\text{H}]^+$  ion at  $\text{m/z} \approx 170.08$ .

This guide provides a robust framework for the analysis of **2-(Piperazin-1-yl)thiazole hydrochloride**. By understanding these predicted spectroscopic signatures, researchers can effectively validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Thiazolyl)piperazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thiazole(288-47-1)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine(110-85-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]

- 6. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-(Piperazin-1-yl)thiazole hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592647#spectroscopic-data-nmr-ir-ms-of-2-piperazin-1-yl-thiazole-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)